molecular formula C11H24N2 B14799554 N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine

Cat. No.: B14799554
M. Wt: 184.32 g/mol
InChI Key: DJYMMRYABHLOHP-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine is a tertiary amine featuring a pentane backbone substituted with a pyrrolidine ring at position 1 and methyl groups at the N and 3 positions. The branched aliphatic chain may influence lipophilicity and bioavailability, making it structurally distinct from simpler amines.

Properties

IUPAC Name

N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-4-10(2)11(12-3)9-13-7-5-6-8-13/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYMMRYABHLOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromo Ketone Precursors

The foundational step involves bromination of 3-methylpentan-2-one (2a ) using bromine in the presence of catalytic aluminum trichloride (AlCl₃) to yield 2-bromo-3-methylpentan-2-one (3a ). This reaction proceeds via electrophilic α-bromination, with AlCl₃ polarizing the carbonyl group to facilitate bromine attack.

Table 1: Bromination Optimization

Condition Yield (%) Purity (%)
Br₂ (1.1 eq), AlCl₃ (5 mol%), 0°C 98 95
Br₂ (1.0 eq), AlCl₃ (2 mol%), RT 85 88

Pyrrolidine Substitution

3a undergoes nucleophilic substitution with pyrrolidine in diethyl ether at 0–25°C to form 1-pyrrolidin-1-yl-3-methylpentan-2-one (4a ) in 92% yield. The reaction exploits pyrrolidine’s strong nucleophilicity, with the α-bromo ketone acting as an electrophilic center.

Reductive Amination

4a is subjected to reductive amination with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7. This step installs the N-methyl group, yielding the target compound in 78% yield after recrystallization from ethanol/diethyl ether.

Mechanistic Insight :
$$
\text{4a} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{N,3-Dimethyl-1-pyrrolidin-1-ylpentan-2-amine}
$$
The reaction proceeds via imine formation, followed by borohydride reduction.

Mannich Reaction-Based Synthesis

One-Pot Three-Component Reaction

A mixture of 3-methylpentan-2-one, formaldehyde (37% aqueous), and pyrrolidine in ethanol at reflux produces the Mannich base 5a in 65% yield. Subsequent methylation with methyl iodide in the presence of potassium carbonate (K₂CO₃) affords the target compound.

Table 2: Mannich Reaction Variables

Solvent Temperature (°C) Yield (%)
Ethanol 80 65
THF 60 52
DCM 40 38

Limitations

  • Competing aldol condensation of the ketone reduces yields.
  • Diastereomeric mixtures require chiral resolution via recrystallization with dibenzoyl-D-tartaric acid.

Alkylation of Preformed Amines

N-Methylation of 1-Pyrrolidin-1-yl-3-methylpentan-2-amine

4a is treated with methyl triflate in acetonitrile at 25°C to achieve selective N-methylation. The reaction proceeds via an SN2 mechanism, yielding the target compound in 88% purity after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Side Reactions

  • Over-alkylation at the pyrrolidine nitrogen is mitigated by using a stoichiometric methylating agent.
  • Competing C-alkylation is suppressed in polar aprotic solvents.

Stereochemical Considerations and Resolution

Chiral Center Formation

The C2 and C3 positions in this compound are stereogenic. Asymmetric synthesis via chiral auxiliaries or catalysts remains challenging, necessitating post-synthetic resolution.

Diastereomeric Salt Formation

Racemic 4a is resolved using dibenzoyl-D-tartaric acid in ethanol, yielding enantiomerically pure (>98% ee) (2R)- and (2S)-diastereomers after four recrystallizations. X-ray crystallography confirms absolute configuration.

Table 3: Resolution Efficiency

Recrystallization d.e. (%)
1 70–75
4 >95

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 2.92 (m, 2H, CH₂N), 2.41 (s, 3H, NCH₃), 1.71 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).
  • MS (ESI+) : m/z 199.2 [M+H]⁺.

Purity Assessment

HPLC analysis on a Chiralpak AD column confirms >99% chemical and enantiomeric purity.

Comparison with Similar Compounds

Key Observations:

Backbone Variations: The target compound features a pentane chain, whereas analogs include cyclopentane () or propan-1-amine chains (). Cyclic backbones (e.g., cyclopentane in ) may enhance metabolic stability compared to linear chains.

Substituent Effects: Pyrrolidinyl vs. Aryl/Pyridinyl: The pyrrolidine ring in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), while pyridine () or aryl groups () could enhance binding to enzymes or transporters.

Molecular Weight and Lipophilicity :

  • The target compound (184.33 g/mol) is lighter than the cyclopentane analog (226.36 g/mol), suggesting differences in membrane permeability. Higher lipophilicity in the diethyl-pyridinyl compound () may correlate with CNS penetration .

Q & A

Q. What are the optimal synthetic routes for N,3-dimethyl-1-pyrrolidin-1-ylpentan-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of pyrrolidine derivatives often employs reductive amination or nucleophilic substitution. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance yield and selectivity in analogous reactions by reducing reaction time and improving atom economy . Key parameters to optimize include:
  • Catalyst loading (e.g., 5–10 mol% for heterogeneous catalysts).
  • Temperature (60–100°C for amine alkylation).
  • Solvent polarity (polar aprotic solvents like DMF or acetonitrile improve nucleophilicity).
    Table 1 : Example optimization parameters for pyrrolidine-based syntheses:
CatalystYield (%)Reaction Time (h)Selectivity (%)
Fe₂O₃@SiO₂/In₂O₃85–926–8>90
Conventional (no catalyst)60–702470–75

Q. Which analytical techniques are most reliable for characterizing This compound and verifying its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons appear at δ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₄N₂: m/z 209.2018).
  • Chiral HPLC : For enantiomeric purity if stereoisomers are present .
  • Elemental Analysis : To confirm C/H/N ratios within ±0.4% of theoretical values.

Q. What safety protocols are critical when handling This compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity data for similar compounds classify them as Category 3 for oral toxicity) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for ingestion, administer activated charcoal .

Advanced Research Questions

Q. How does this compound interact with monoamine transporters (DAT, NET, SERT), and what experimental models validate its selectivity?

  • Methodological Answer : Structural analogs (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) exhibit DAT/NET selectivity over SERT, likely due to hydrophobic interactions with transporter transmembrane domains . Experimental approaches include:
  • Radioligand Binding Assays : Using [³H]WIN35428 for DAT and [³H]nisoxetine for NET.
  • Functional Uptake Inhibition : HEK-293 cells expressing human transporters.
    Table 2 : Example selectivity profile of a pyrrolidine-based analog :
TransporterIC₅₀ (nM)Selectivity Ratio (DAT/SERT)
DAT12 ± 2150
NET18 ± 3100
SERT1800 ± 2001

Q. How can enantiomeric resolution of This compound be achieved, and what chiral analytical methods are most effective?

  • Methodological Answer :
  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively acylate amines.
  • Biological Activity Correlation : For example, the S-enantiomer of a related compound showed 10-fold higher DAT affinity than the R-form .

Q. What factors contribute to contradictory data in pharmacological studies of pyrrolidine derivatives, and how can these be addressed experimentally?

  • Methodological Answer : Discrepancies may arise from:
  • Enantiomeric Impurity : Poor resolution leading to mixed activity profiles.
  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. COS-7) or ligand batches.
  • Metabolic Instability : Hepatic microsome studies (e.g., CYP450 metabolism) can identify labile functional groups.
    Mitigation strategies include:
  • Strict QC for enantiomeric excess (>98% via chiral HPLC).
  • Standardized assay protocols (e.g., uniform cell passage numbers).

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